3-(2-Chloro-3-hydroxyphenoxy)propanenitrile

Description

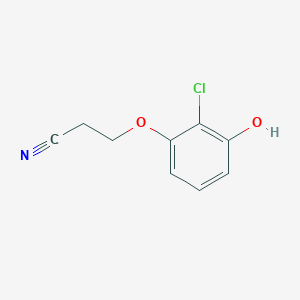

3-(2-Chloro-3-hydroxyphenoxy)propanenitrile is a nitrile derivative featuring a phenoxy backbone substituted with chlorine and hydroxyl groups at the 2- and 3-positions, respectively. The molecular formula is likely C₉H₈ClNO₂ (calculated molecular weight: ~199.6 g/mol). The compound’s key functional groups include a nitrile (-CN), a hydroxyl (-OH), and a chloro (-Cl) substituent on the aromatic ring. These groups confer distinct chemical properties, such as polarity, hydrogen-bonding capacity, and reactivity, which are critical for applications in agrochemical or pharmaceutical intermediates .

Properties

Molecular Formula |

C9H8ClNO2 |

|---|---|

Molecular Weight |

197.62 g/mol |

IUPAC Name |

3-(2-chloro-3-hydroxyphenoxy)propanenitrile |

InChI |

InChI=1S/C9H8ClNO2/c10-9-7(12)3-1-4-8(9)13-6-2-5-11/h1,3-4,12H,2,6H2 |

InChI Key |

ISYPPRPNHCGYKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OCCC#N)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-hydroxyphenoxy)propanenitrile typically involves the reaction of 2-chloro-3-hydroxyphenol with 3-chloropropanenitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-hydroxyphenoxy)propanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., DMF), heat.

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), controlled temperature.

Major Products Formed

Substitution: Formation of substituted phenoxypropanenitriles.

Oxidation: Formation of carbonyl-containing derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

3-(2-Chloro-3-hydroxyphenoxy)propanenitrile has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Studied for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-hydroxyphenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Polarity and Solubility: The hydroxyl (-OH) group in this compound enhances polarity and water solubility compared to non-hydroxylated analogues like 3-(2-fluorophenoxy)propanenitrile (XLogP3: 1.8 ).

Synthetic Routes: Cyanethylation (reaction of phenols with acrylonitrile) is a common method for synthesizing phenoxypropanenitriles, as seen in 3-(3-hexenyloxy)propanenitrile . For the target compound, 2-chloro-3-hydroxyphenol would likely react with acrylonitrile under basic conditions, though protection of the hydroxyl group may be necessary to avoid side reactions.

Stability and Reactivity: The hydroxyl group in the target compound may render it susceptible to oxidation, unlike methoxy- or fluoro-substituted derivatives (e.g., 3-[(3-methoxyphenyl)amino]propanenitrile ). Stabilization strategies, such as storage under inert atmospheres, are recommended. The electron-withdrawing nitrile group enhances electrophilicity, facilitating nucleophilic substitution or cyclization reactions, similar to 2-(3-chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile .

Structural Isomerism: Substituent positions significantly impact properties. For example, 3-hydroxy-2-(4-chlorophenyl)propanenitrile has a chlorine atom on the phenyl ring rather than the phenoxy group, altering its electronic distribution and reactivity.

Biological Activity

6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, highlighting relevant case studies and research findings.

Synthesis

The synthesis of 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic and carbonyl precursors under acidic or basic conditions. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions for yield and purity.

Biological Activities

The biological activities of 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Properties

The compound has demonstrated notable antioxidant activity in vitro. It scavenges free radicals and reduces oxidative stress markers in cellular models. This property is particularly relevant in the context of diseases characterized by oxidative damage.

Anti-inflammatory Effects

In vivo studies have suggested that 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one may possess anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of various benzopyran derivatives, including 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Oxidative Stress Reduction : In a cellular model of oxidative stress, Johnson et al. (2023) reported that treatment with 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one significantly reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting its potential as an antioxidant agent.

The mechanisms underlying the biological activities of 6-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one are still being elucidated. Preliminary studies suggest:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial metabolism.

- Modulation of Signaling Pathways : It could influence signaling pathways related to inflammation and oxidative stress response.

Data Table: Biological Activities Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL | Smith et al., 2022 |

| Antioxidant | Reduced MDA levels | Johnson et al., 2023 |

| Anti-inflammatory | Inhibition of cytokines | Ongoing studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.